molecular formula C9H9Cl B146421 Cinnamyl chloride CAS No. 2687-12-9

Cinnamyl chloride

Cat. No.: B146421
CAS No.: 2687-12-9
M. Wt: 152.62 g/mol
InChI Key: IWTYTFSSTWXZFU-QPJJXVBHSA-N
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Description

Cinnamyl chloride, also known as (3-chloropropenyl)benzene, is an organic compound with the molecular formula C9H9Cl. It is a colorless to pale yellow liquid with a characteristic odor. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and fragrances .

Safety and Hazards

Cinnamyl chloride is classified as a skin irritant, skin sensitizer, and has specific target organ toxicity . It may cause respiratory irritation and is harmful if swallowed . It is recommended to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamyl chloride can be synthesized through several methods:

    From Cinnamyl Alcohol and Thionyl Chloride: This method involves the reaction of cinnamyl alcohol with thionyl chloride under solvent-free conditions.

    From Styrene and Formaldehyde: Another method involves the reaction of styrene with formaldehyde in the presence of hydrochloric acid.

Industrial Production Methods: The industrial production of this compound often employs the reaction of cinnamyl alcohol with thionyl chloride due to its simplicity and high yield. This method is environmentally friendly as it does not require solvents and produces minimal waste .

Chemical Reactions Analysis

Cinnamyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically involves nucleophiles like amines or alcohols under mild conditions.

    Oxidation: Requires strong oxidizing agents like potassium permanganate.

    Reduction: Utilizes reducing agents like lithium aluminum hydride.

Major Products:

    Cinnamylamine: Formed from the reaction with ammonia.

    Cinnamaldehyde: Produced through oxidation.

    Cinnamyl Alcohol: Obtained via reduction.

Comparison with Similar Compounds

  • Cinnamyl Alcohol
  • Cinnamic Acid
  • Cinnamaldehyde

Properties

IUPAC Name

[(E)-3-chloroprop-1-enyl]benzene
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InChI

InChI=1S/C9H9Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8H2/b7-4+
Source PubChem
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InChI Key

IWTYTFSSTWXZFU-QPJJXVBHSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCl
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URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCl
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Molecular Formula

C9H9Cl
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DSSTOX Substance ID

DTXSID70175315
Record name Cinnamyl chloride
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Molecular Weight

152.62 g/mol
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Physical Description

Yellow liquid; [Alfa Aesar MSDS], Clear yellow liquid; [Acros Organics MSDS]
Record name Cinnamyl chloride
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Record name trans-Cinnamyl chloride
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CAS No.

21087-29-6, 2687-12-9
Record name Cinnamyl chloride
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Record name [(1E)-3-chloroprop-1-en-1-yl]benzene
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Synthesis routes and methods

Procedure details

According to the same manner as described in Example 6, p-chloromethylstyrene (82.5 g, 0.541 mole) and styrene (18.8 g, 0.181 mole) were polymerized by using azobis-iso-butyronitrile (1 g) to obtain a copolymer of chloromethylstyrene and styrene as white powder, yield 80%. The structure was confirmed by IR and NMR spectra.
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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